Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfonamide group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(N-ethylbenzenesulfonamido)phenyl compound. This intermediate is then reacted with methyl 3,3,3-trifluoro-2-hydroxypropanoate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Material Science: It is explored for its potential use in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide group can interact with target proteins through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzenesulfonamide: Lacks the trifluoromethyl and ester groups, making it less versatile in certain applications.
4-methyl-N-phenylbenzenesulfonamide: Similar structure but without the trifluoromethyl group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C18H18F3NO5S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[4-[benzenesulfonyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H18F3NO5S/c1-3-22(28(25,26)15-7-5-4-6-8-15)14-11-9-13(10-12-14)17(24,16(23)27-2)18(19,20)21/h4-12,24H,3H2,1-2H3 |
InChI Key |
OEESGKMREZFWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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